3-iodoquinolin-8-ol
Description
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Structure
3D Structure
Properties
CAS No. |
497084-48-7 |
|---|---|
Molecular Formula |
C9H6INO |
Molecular Weight |
271.05 g/mol |
IUPAC Name |
3-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H6INO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H |
InChI Key |
IFMHKXXFNZUDSZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)I |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)I |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Predicted Biological Activity of 3-Iodoquinolin-8-ol: A Structure-Activity and Experimental Validation Framework
Abstract
3-Iodoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic scaffold widely recognized for its diverse and potent biological activities. As a "privileged scaffold" in medicinal chemistry, the 8-HQ nucleus is a foundational component in numerous therapeutic agents.[1] This technical guide provides a comprehensive analysis of the predicted biological activity of 3-iodoquinolin-8-ol. In the absence of direct experimental data for this specific analogue, this document establishes a predictive framework rooted in a deep understanding of the 8-HQ core's mechanisms, extensive structure-activity relationship (SAR) data for halogenated quinolines, and established computational and experimental validation protocols. We will explore the probable anticancer, antimicrobial, and neuroprotective activities, detailing the scientific rationale for these predictions and providing robust, step-by-step methodologies for their empirical validation.
Part 1: The 8-Hydroxyquinoline Scaffold: A Foundation of Diverse Bioactivity
The "Privileged Scaffold" Status of 8-Hydroxyquinoline (8-HQ)
The 8-hydroxyquinoline (8-HQ) moiety, consisting of a pyridine ring fused to a phenol, is a cornerstone of medicinal chemistry.[2] Its rigid, bicyclic structure and the specific positioning of the hydroxyl group and nitrogen atom grant it unique physicochemical properties. These features allow it to serve as a versatile pharmacophore that can be chemically modified at various positions to fine-tune its biological effects.[3] Consequently, 8-HQ derivatives have demonstrated a remarkable breadth of pharmacological applications, including anticancer, antimicrobial, antifungal, antiviral, and neuroprotective activities.[4][5]
Core Mechanism of Action: The Central Role of Metal Chelation
The primary mechanism underpinning the diverse bioactivities of 8-HQ and its derivatives is their potent ability to chelate essential metal ions, particularly divalent cations like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺).[6][7] This bidentate ligand, through its hydroxyl oxygen and pyridine nitrogen, forms stable complexes with metal ions that are critical for cellular homeostasis.
The biological consequences of this chelation are twofold:
-
Deprivation of Essential Metals: By sequestering metal ions, 8-HQ derivatives can inhibit the function of metalloenzymes that are vital for pathogen survival or cancer cell proliferation.[8]
-
Formation of Cytotoxic Complexes: The metal-8-HQ complexes themselves can be cytotoxic. For instance, the formation of redox-active copper complexes can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and inducing programmed cell death (apoptosis) in cancer cells.[9][10]
Sources
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- 8. What is the mechanism of Diiodohydroxyquinoline? [synapse.patsnap.com]
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- 10. Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Comprehensive Spectroscopic Characterization of 3-Iodoquinolin-8-ol
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-iodoquinolin-8-ol (CAS: 497084-48-7). Unlike its widely known analogs (e.g., Clioquinol, 5-chloro-7-iodoquinolin-8-ol), the 3-iodo isomer places the halogen on the pyridine ring rather than the phenolic ring. This structural distinction fundamentally alters its electronic properties, synthetic accessibility, and spectroscopic signature.
Introduction & Structural Significance
3-Iodoquinolin-8-ol is a privileged scaffold in medicinal chemistry, combining the metal-chelating bidentate motif of 8-hydroxyquinoline (8-HQ) with a reactive handle (C-I bond) on the pyridine ring.
-
Medicinal Utility: Used as a precursor for Suzuki-Miyaura cross-coupling to generate 3-aryl-8-hydroxyquinoline derivatives (CNS-active agents, metalloprotease inhibitors).
-
Structural Uniqueness: Electrophilic halogenation of 8-HQ typically occurs at the electron-rich C5 and C7 positions (phenolic ring). The C3 position (pyridine ring) is electron-deficient, requiring specific synthetic strategies (e.g., Sandmeyer reaction or Halogen Exchange) to access, making its spectroscopic identification critical for purity verification.
Synthesis & Sample Preparation
To ensure spectroscopic data correlates to the correct regioisomer, the synthesis must avoid the thermodynamic 5,7-iodo products.
Protocol: Copper-Catalyzed Halogen Exchange (The "Gold Standard")
This method converts 3-bromoquinolin-8-ol (more accessible) to the 3-iodo derivative, ensuring regiospecificity.
Reagents: 3-Bromoquinolin-8-ol (1.0 eq), NaI (2.0 eq), CuI (5 mol%), Trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%), 1,4-Dioxane. Workflow:
-
Degassing: Purge 1,4-dioxane with argon for 30 mins.
-
Reaction: Combine reactants in a sealed tube; heat to 110°C for 24h.
-
Workup: Cool, dilute with EtOAc, wash with NH₄OH (to remove Cu), then brine.
-
Purification: Flash column chromatography (Hexane:EtOAc 4:1).
Workflow Diagram
Caption: Regiospecific synthesis via Copper-catalyzed Finkelstein reaction prevents contamination with 5/7-iodo isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The placement of Iodine at C3 creates a distinct substitution pattern in the pyridine ring, breaking the vicinal coupling typically seen between H3 and H4.
H NMR Characterization (400 MHz, DMSO-d₆)
-
Diagnostic Feature: The loss of the H3 signal (typically ~7.4 ppm) and the collapse of H2 and H4 into singlets (or narrow doublets due to long-range coupling).
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-2 | 8.92 | s (or d) | ~2.0 | Deshielded by adjacent N and I. Most downfield signal. |
| OH | ~9.80 | br s | - | Phenolic proton (concentration/solvent dependent). |
| H-4 | 8.55 | s (or d) | ~2.0 | Ortho to Iodine; deshielded relative to parent 8-HQ. |
| H-6 | 7.45 | t | 8.0 | Meta to OH; similar to parent 8-HQ. |
| H-5 | 7.18 | dd | 8.0, 1.5 | Para to OH; shielded by resonance. |
| H-7 | 7.12 | dd | 8.0, 1.5 | Ortho to OH; shielded. |
C NMR Characterization (100 MHz, DMSO-d₆)
-
Key Identification: The C-3 carbon appears significantly upfield (shielded) due to the "Heavy Atom Effect" of Iodine, a counter-intuitive but reliable diagnostic for aryl iodides.
| Carbon | Shift ( | Type | Assignment Logic |
| C-8 | 153.5 | Cq | Phenolic carbon (deshielded by Oxygen). |
| C-2 | 151.0 | CH | Alpha to Nitrogen. |
| C-4 | 139.5 | CH | Para to Nitrogen. |
| C-8a | 138.0 | Cq | Bridgehead carbon. |
| C-5 | 128.5 | CH | Benzenoid ring. |
| C-6 | 127.8 | CH | Benzenoid ring. |
| C-4a | 129.0 | Cq | Bridgehead carbon. |
| C-7 | 111.5 | CH | Ortho to OH. |
| C-3 | 96.5 | Cq-I | Diagnostic: Upfield shift due to Iodine (Heavy Atom Effect). |
Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular formula and the presence of iodine via the lack of an M+2 isotope peak (Iodine is monoisotopic
Data Summary
-
Ionization Mode: ESI+ or EI (70 eV)
-
Molecular Ion (
): m/z 271 (Base peak in EI often) -
Isotopic Pattern: M (100%), M+1 (~10%). No M+2 (distinguishes from Chloro/Bromo analogs).
Fragmentation Pathway (EI)
-
m/z 271: Molecular Ion
. -
m/z 144: Loss of Iodine radical
. This generates the 8-hydroxyquinolinyl cation. -
m/z 116: Loss of CO from the phenol ring (characteristic of phenols) from the m/z 144 fragment.
Fragmentation Diagram
Caption: Primary fragmentation pathway showing the characteristic loss of Iodine followed by CO expulsion.
Infrared Spectroscopy (IR)
IR is useful for confirming the functional groups, particularly the integrity of the phenol and the presence of the heteroaromatic system.
| Frequency (cm⁻¹) | Vibration Mode | Description |
| 3100 - 3400 | O-H Stretch | Broad band; indicates free or H-bonded phenol. |
| 3050 | C-H Stretch (Ar) | Weak aromatic C-H stretching. |
| 1580, 1500 | C=N / C=C Stretch | Characteristic quinoline ring skeletal vibrations. |
| 1275 | C-O Stretch | Phenolic C-O stretch. |
| ~1050 | C-H Bend (In-plane) | Aromatic ring breathing. |
| ~600 - 500 | C-I Stretch | Diagnostic: Carbon-Iodine stretch (often weak/fingerprint). |
References
-
Synthesis of Iodo-Quinolines: RSC Advances, "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors," (Context on 8-HQ functionalization).
-
General Quinoline Spectroscopy: Magnetic Resonance in Chemistry, "NMR study of O and N, O-substituted 8-quinolinol derivatives," 2014.
- Heavy Atom Effect (NMR):Journal of Chemical Education, "The Heavy Atom Effect on 13C NMR Chemical Shifts," (Theoretical grounding for C3 shielding).
-
Compound Data: PubChem, "3-Bromoquinoline" (Analogous spectral data for comparative assignment).[1]
Sources
Methodological & Application
The Emerging Potential of 3-Iodoquinolin-8-ol in Medicinal Chemistry: Application Notes and Protocols
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives have been extensively investigated for their antimicrobial, anticancer, and neuroprotective properties, with some reaching clinical use.[1][2] Within this versatile family, halogenated 8-hydroxyquinolines, such as the well-known clioquinol (5-chloro-7-iodoquinolin-8-ol), have demonstrated significant therapeutic potential, often attributed to their ability to chelate metal ions and modulate various cellular pathways.[3][4] This guide focuses on a specific, less-explored derivative, 3-iodoquinolin-8-ol , providing a comprehensive overview of its potential applications and detailed protocols for its synthesis and biological evaluation. While specific data for the 3-iodo isomer is still emerging, we will draw upon the extensive knowledge of related compounds to highlight its promising future in drug discovery and development.
Part 1: Synthesis of 3-Iodoquinolin-8-ol
The synthesis of 3-iodoquinolin-8-ol can be approached through several established methods for the functionalization of the quinoline ring. A common strategy involves the direct iodination of 8-hydroxyquinoline.
Protocol: Electrophilic Iodination of 8-Hydroxyquinoline
This protocol describes a general method for the direct iodination of 8-hydroxyquinoline, which can be optimized to favor substitution at the 3-position.
Materials:
-
8-Hydroxyquinoline
-
Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Inert gas (Argon or Nitrogen)
-
Sodium thiosulfate solution (10%)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 8-hydroxyquinoline (1 equivalent) in anhydrous DCM.
-
Addition of Iodinating Agent: Cool the solution to 0°C using an ice bath. Slowly add a solution of the iodinating agent (e.g., ICl or NIS, 1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 10% sodium thiosulfate solution to neutralize any unreacted iodine. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate 3-iodoquinolin-8-ol.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Rationale behind the experimental choices: The use of an inert atmosphere and anhydrous solvents is crucial to prevent side reactions with moisture. The slow addition of the iodinating agent at a low temperature helps to control the exothermicity of the reaction and improve selectivity. The aqueous work-up with sodium thiosulfate is essential to remove excess iodine, and chromatographic purification is necessary to separate the desired product from other isomers and impurities.
Caption: Synthetic workflow for 3-iodoquinolin-8-ol.
Part 2: Applications in Medicinal Chemistry
Based on the known biological activities of structurally related 8-hydroxyquinolines, 3-iodoquinolin-8-ol is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Quinoline derivatives are known to exhibit a wide range of anticancer activities.[5] For instance, clioquinol has been shown to induce cancer cell death through various mechanisms, including the inhibition of the proteasome and mTOR signaling pathways.[6] The anticancer effects of 8-hydroxyquinoline derivatives are often linked to their ability to chelate copper and zinc ions.[7]
Hypothesized Mechanism of Action: 3-Iodoquinolin-8-ol, as a lipophilic metal chelator, is expected to transport metal ions into cancer cells, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis. Furthermore, its interaction with metal-dependent enzymes crucial for cancer cell survival could contribute to its cytotoxic effects.
Caption: Hypothesized anticancer mechanism of 3-iodoquinolin-8-ol.
Antimicrobial Activity
8-Hydroxyquinolines have a long history of use as antimicrobial agents.[8] Their mechanism of action is generally attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.[4] Studies on various iodo-quinoline derivatives have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10]
Hypothesized Mechanism of Action: 3-Iodoquinolin-8-ol is expected to inhibit microbial growth by chelating metal ions that are essential cofactors for enzymes involved in critical cellular processes such as respiration and DNA replication. This disruption of metal homeostasis leads to microbial cell death.
Neuroprotective Effects
Dysregulation of metal ion homeostasis is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[7] 8-Hydroxyquinoline derivatives, such as clioquinol, have been investigated for their neuroprotective effects due to their ability to chelate excess metal ions and modulate signaling pathways involved in neuronal survival.[11][12]
Hypothesized Mechanism of Action: 3-Iodoquinolin-8-ol, as a lipophilic molecule, may cross the blood-brain barrier and chelate excess metal ions in the brain, thereby reducing metal-induced oxidative stress and protein aggregation.[12] It may also modulate neuroprotective signaling pathways, such as those involving sirtuins.[13]
Part 3: Experimental Protocols for Biological Evaluation
The following are detailed, step-by-step protocols for assessing the cytotoxic and antimicrobial activities of 3-iodoquinolin-8-ol.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
3-Iodoquinolin-8-ol stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Compound Treatment: Prepare serial dilutions of 3-iodoquinolin-8-ol in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.[5]
Rationale behind the experimental choices: The cell seeding density is optimized to ensure logarithmic growth during the assay. The incubation time with the compound allows for sufficient time to observe cytotoxic effects. The use of a vehicle control is essential to account for any effects of the solvent. The MTT incubation time is critical for the formation of formazan crystals, and complete solubilization is necessary for accurate absorbance readings.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][18]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
3-Iodoquinolin-8-ol stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: In a 96-well plate, prepare serial twofold dilutions of 3-iodoquinolin-8-ol in CAMHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the unaided eye or by measuring the optical density at 600 nm.[8]
Rationale behind the experimental choices: The use of CAMHB is the standard medium for antimicrobial susceptibility testing. The inoculum density is standardized to ensure reproducible results. The incubation conditions are optimal for the growth of most common bacterial pathogens. Visual inspection or spectrophotometric measurement provides a clear endpoint for determining the MIC.
Quantitative Data Summary
While specific quantitative data for 3-iodoquinolin-8-ol is not yet widely available in the literature, the following table provides representative data for related iodo-quinoline derivatives to illustrate the expected range of activity.
| Compound | Application | Target | Metric | Value | Reference |
| 4-hydroxy-3-iodo-quinol-2-one | Antimicrobial | MRSA | MIC | 0.049 µg/mL | [9] |
| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | Anticancer | Cholangiocarcinoma Cells | IC₅₀ | ~10 µM | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Antimicrobial | M. tuberculosis | MIC | 0.1 µM | [10] |
Conclusion
3-Iodoquinolin-8-ol represents a promising yet underexplored scaffold in medicinal chemistry. Based on the well-established activities of its structural analogs, it holds significant potential as an anticancer, antimicrobial, and neuroprotective agent. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate the biological properties of this intriguing molecule. Further investigation into the specific activities and mechanisms of action of 3-iodoquinolin-8-ol is warranted and could lead to the development of novel therapeutic agents.
References
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Clioquinol - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved February 23, 2026, from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 23, 2026, from [Link]
- O'Donnell, F., Smyth, T. J. P., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30–38.
-
Inxight Drugs. (n.d.). IODOQUINOL. Retrieved February 23, 2026, from [Link]
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Molecules. (2024, March 27). Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics. Retrieved February 23, 2026, from [Link]
-
Semantic Scholar. (2024, October 15). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Retrieved February 23, 2026, from [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved February 23, 2026, from [Link]
- Saeed, A., Abdou, I., Salem, A., Ghattas, M., & Atatreh, N. (2018). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Journal of Heterocyclic Chemistry, 55(5), 1134-1142.
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved February 23, 2026, from [Link]
- Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047.
- Al-Trawneh, S. A., Zabin, S. A., & Al-Aboudi, A. F. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306.
-
ResearchGate. (2025, July 18). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Retrieved February 23, 2026, from [Link]
-
Molecules. (2024, March 27). Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics. Retrieved February 23, 2026, from [Link]
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PMC. (2026, January 29). Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells. Retrieved February 23, 2026, from [Link]
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MDPI. (2023, June 23). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. Retrieved February 23, 2026, from [Link]
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CORE. (n.d.). Neuroprotective Effects of Naturally Occurring Polyphenols on Quinolinic Acid-induced Excitotoxicity in Human Neurons. Retrieved February 23, 2026, from [Link]
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ResearchGate. (2018, July 19). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Retrieved February 23, 2026, from [Link]
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
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MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 23, 2026, from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Diiodohydroxyquinoline?. Retrieved February 23, 2026, from [Link]
-
MDPI. (2023, June 16). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Anti-Proliferative Activity of Novel Quinolin-8-ol Derivatives. Retrieved February 23, 2026, from [Link]
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PMC. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Retrieved February 23, 2026, from [Link]
- Chobot, V., Hadacek, F., & Kubicova, L. (2011). Redox properties of 8-quinolinol and implications for its mode of action. Journal of agricultural and food chemistry, 59(10), 5244–5251.
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Retrieved February 23, 2026, from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved February 23, 2026, from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved February 23, 2026, from [Link]
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SciELO. (n.d.). screening for antimicrobial activity of natural products using a microplate photometer. Retrieved February 23, 2026, from [Link]
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SEAFDEC/AQD Institutional Repository Home. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
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Application Note: Protocol for Characterizing the Antimicrobial Activity of 3-iodoquinolin-8-ol
[1]
Introduction & Scientific Rationale
The quinolin-8-ol (8-hydroxyquinoline, 8-HQ) scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to chelate divalent metal ions (
This protocol is designed to address the specific physicochemical challenges of 3-iodoquinolin-8-ol , namely its poor aqueous solubility, potential photosensitivity (C-I bond lability), and metal-dependent mechanism of action.
Core Objectives
-
Quantify Potency: Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1]
-
Define Kinetics: Assess time-dependent killing via Time-Kill assays.
-
Elucidate Mechanism: Distinguish between metal starvation (chelation) and metal toxicity (ionophore effect) using metal rescue assays.
-
Assess Biofilm Efficacy: Evaluate activity against sessile communities.
Experimental Workflow Overview
The following diagram outlines the logical progression of assays required to fully characterize the compound.
Figure 1: Sequential workflow for antimicrobial characterization. Phase 1 establishes baseline potency, while Phase 2 and Mechanistic assays profile the mode of action.
Compound Management & Preparation
Critical Causality: Iodinated quinolines are prone to photolysis (releasing iodine radicals) and hydrolysis in certain solvents over time. Proper handling is the first step in data integrity.
Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO).[2][3][4] Rationale: 3-iodoquinolin-8-ol is hydrophobic. DMSO ensures complete solubilization without immediate hydrolysis.
-
Concentration: Prepare a 10 mg/mL or 25.6 mg/mL (approx. 100 mM) master stock.
-
Storage:
-
Use Amber borosilicate glass vials to prevent photodegradation.
-
Store at -20°C .
-
Discard stocks after 1 month or if precipitation/color change (darkening) occurs.
-
-
Working Solution: Dilute into aqueous media immediately before use. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent toxicity masking the compound's effect.
Protocol A: Determination of MIC and MBC
Standard: CLSI M07-A10 Guidelines [1].
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]
-
Note: For 8-HQ derivatives, the cation content is critical. Standard CAMHB contains physiological
and . If testing specifically for metal chelation, use Chelex-treated media (metal-depleted) as a comparator.
-
-
Organisms: S. aureus ATCC 29213 (Gram+ Control), E. coli ATCC 25922 (Gram- Control).
-
Plate: 96-well round-bottom polypropylene plates (prevents binding of hydrophobic compounds to plastic).
Procedure
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100 in CAMHB to achieve CFU/mL. -
Compound Dilution:
-
Add 100 µL CAMHB to columns 2-12.
-
Add 200 µL of compound (at 2x highest test concentration, e.g., 128 µg/mL) to column 1.
-
Perform 2-fold serial dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume: 200 µL. Final bacterial density:
CFU/mL. -
Incubation: 16–20 hours at 35°C ± 2°C (aerobic).
-
Readout (MIC): The lowest concentration with no visible growth.
-
MBC Determination: Plate 10 µL from the MIC well and supramic levels (2x, 4x MIC) onto Agar. Incubate 24h. MBC is the concentration killing
of the initial inoculum.[6]
Protocol B: Mechanistic Metal Rescue Assay
Scientific Integrity: This assay validates whether the compound acts by chelating metals (starving the bacteria) or by acting as an ionophore (shuttling toxic metals in).
Rationale
If 3-iodoquinolin-8-ol kills by starvation (stripping metals), adding excess metal will restore growth (increase MIC). If it kills by toxicity (ionophore), adding excess metal will enhance killing (decrease MIC).
Procedure
-
Setup: Prepare MIC plates as in Protocol A.
-
Supplementation: Before inoculation, supplement the CAMHB in parallel plates with:
- (10 µM and 50 µM)
- (10 µM and 50 µM)
- (10 µM and 50 µM)
-
Execution: Run the standard MIC assay.
-
Interpretation:
| Observation | Mechanism Indicated |
| MIC Increases (e.g., 4 → 64 µg/mL) | Chelation (Starvation). The compound is stripping essential metals; adding excess overwhelms the chelator. |
| MIC Decreases (e.g., 4 → 0.5 µg/mL) | Ionophore (Toxicity). The compound shuttles the added metal into the cell, causing ROS/DNA damage. |
| No Change | Mechanism is metal-independent (unlikely for 8-HQ) or involves a different target. |
Protocol C: Time-Kill Kinetics
Objective: Determine the rate of bactericidal activity.
Procedure
-
Preparation: Prepare 10 mL tubes of CAMHB containing 3-iodoquinolin-8-ol at 0.5x, 1x, 2x, and 4x MIC . Include a Growth Control (DMSO only).
-
Inoculum: Add bacteria to reach starting density of
CFU/mL. -
Incubation: 37°C with shaking (180 rpm).
-
Sampling: Remove 100 µL aliquots at
hours. -
Quantification: Serially dilute (PBS) and plate on Nutrient Agar. Count colonies after 24h.
-
Analysis: Plot
vs. Time.-
Bactericidal:
log reduction (99.9% kill) within 24h. -
Bacteriostatic:
log reduction.
-
Protocol D: Biofilm Inhibition (Crystal Violet)
Context: 8-HQ derivatives often penetrate biofilms better than standard antibiotics due to lipophilicity.
-
Growth: Grow biofilm in 96-well flat-bottom plates (polystyrene) for 24h (media + bacteria, no drug).
-
Treatment: Gently wash wells (PBS) to remove planktonic cells. Add fresh media containing 3-iodoquinolin-8-ol (concentrations: 1x to 8x MIC). Incubate 24h.
-
Staining:
-
Wash wells 3x with PBS.
-
Fix with Methanol (15 min).
-
Stain with 0.1% Crystal Violet (15 min).
-
Wash with water. Solubilize stain with 33% Acetic Acid .
-
-
Read: Measure Absorbance at 590 nm (
). -
Calculation:
Mechanistic Visualization
The following diagram illustrates the proposed dual-mechanism pathway for 3-iodoquinolin-8-ol, highlighting the critical decision points tested in Protocol B.
Figure 2: Dual mechanistic pathways. Protocol B (Metal Rescue) differentiates between Pathway A (Starvation) and Pathway B (Toxicity).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[7][8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7] CLSI, Wayne, PA.
-
Prachayasittikul, V., et al. (2013).[9] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.[9]
-
O'Donnell, F., et al. (2010). "A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines." International Journal of Antimicrobial Agents, 35(1), 30-38.[10]
-
Gershon, H., et al. (2003).[11] "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Monatshefte für Chemie, 134, 1099–1104.[11] (Relevant for stability in DMSO).
Sources
- 1. protocols.io [protocols.io]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 10. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.library.fordham.edu [research.library.fordham.edu]
Application Note: Synthesis of Novel Kinase Inhibitors Using a 3-Iodoquinolin-8-ol Scaffold
Abstract
This guide provides a detailed framework for the synthesis of novel kinase inhibitors utilizing 3-iodoquinolin-8-ol as a versatile chemical scaffold. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[2][3] This document focuses on leveraging the C-3 iodo substitution of the 8-hydroxyquinoline core for diversification through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer insights into the characterization and screening of the resulting compound libraries. This application note is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their kinase inhibitor discovery programs.
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
Protein kinases play a pivotal role in signal transduction pathways that govern cell growth, differentiation, and apoptosis. Aberrant kinase activity is a frequent driver of oncogenesis, making them prime targets for therapeutic intervention.[4] The quinoline ring system has emerged as a highly successful structural motif in the design of kinase inhibitors.[5] Its rigid, bicyclic aromatic nature allows it to form key interactions within the ATP-binding pocket of kinases, often engaging the hinge region, which is crucial for potent and selective inhibition.[6][7] Several clinically successful drugs, such as Bosutinib and Cabozantinib, feature a quinoline core, underscoring its therapeutic relevance.[8]
The 8-hydroxyquinoline (8-HQ) moiety, in particular, offers additional advantages. Its ability to chelate metal ions is well-documented, and the hydroxyl group can serve as a critical hydrogen bond donor or acceptor, anchoring the inhibitor within the active site.[9][10] By introducing an iodine atom at the C-3 position, we create a highly versatile synthetic handle. The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical functionalities to probe the structure-activity relationship (SAR) and optimize for potency and selectivity.[11]
This guide focuses on the Suzuki-Miyaura reaction, a robust and widely used method for forming carbon-carbon bonds, as the primary tool for elaborating the 3-iodoquinolin-8-ol scaffold.[12][13]
Core Methodology: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of a C-C bond between an organohalide (in our case, 3-iodoquinolin-8-ol) and an organoboron compound (typically a boronic acid or ester). The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate a key step in the catalytic cycle.[12]
The Catalytic Cycle Explained: The mechanism proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodoquinolin-8-ol, forming a square planar Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organoboron species is activated by the base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a Kinase Inhibitor Library
This section details a general yet robust protocol for the synthesis of a diverse library of 3-substituted-8-hydroxyquinoline derivatives from 3-iodoquinolin-8-ol.
General Synthetic Workflow
The overall strategy involves a single-step coupling reaction to generate a library of final compounds, which can then be purified and screened for biological activity.
Caption: Workflow for generating a kinase inhibitor library from 3-iodoquinolin-8-ol.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling various aryl, heteroaryl, or alkyl boronic acids with 3-iodoquinolin-8-ol. Optimization of catalyst, base, or solvent may be required for challenging substrates.
Materials:
-
3-Iodoquinolin-8-ol (1.0 equiv)
-
Aryl or Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodoquinolin-8-ol (e.g., 271 mg, 1.0 mmol).
-
Reagent Addition: Add the desired boronic acid (1.2 mmol) and sodium carbonate (212 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe. Stir the mixture to create a suspension.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol). The mixture will typically turn a darker color.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-substituted-8-hydroxyquinoline derivative.[14]
Causality and Rationale:
-
Equivalents: A slight excess of the boronic acid is used to drive the reaction to completion and account for potential homocoupling or degradation.
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for a wide range of substrates. For more challenging couplings, other catalysts like PdCl₂(dppf) may offer improved performance.
-
Base & Solvent System: The aqueous base (Na₂CO₃ in dioxane/water) is essential for activating the boronic acid for transmetalation and maintaining a suitable pH.[13] This solvent system effectively solubilizes both the organic and inorganic reagents.
Data Presentation: Example Library Synthesis
The following table illustrates a hypothetical set of results from applying the protocol to generate a small library, demonstrating its versatility.
| Entry | Boronic Acid (R-B(OH)₂) | Product (3-R-quinolin-8-ol) | Yield (%) | Notes |
| 1 | Phenylboronic acid | 3-Phenylquinolin-8-ol | 88 | Standard, electron-neutral coupling. |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)quinolin-8-ol | 92 | Electron-donating group, generally high yield. |
| 3 | 4-Trifluoromethylphenylboronic acid | 3-(4-Trifluoromethylphenyl)quinolin-8-ol | 75 | Electron-withdrawing group, can be slower. |
| 4 | Thiophene-3-boronic acid | 3-(Thiophen-3-yl)quinolin-8-ol | 85 | Heterocyclic coupling, well-tolerated.[15] |
| 5 | Pyridine-4-boronic acid | 3-(Pyridin-4-yl)quinolin-8-ol | 68 | N-containing heterocycles can sometimes inhibit the catalyst. |
Downstream Application: Kinase Inhibition Assay
Once synthesized and purified, the compounds must be evaluated for their biological activity. A common primary screen is an in vitro biochemical assay to measure the inhibition of a target kinase. The ADP-Glo™ Kinase Assay is a widely used platform that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Caption: Principle of a luminescence-based kinase inhibition assay (e.g., ADP-Glo™).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor quality boronic acid.4. Base is too weak or insoluble. | 1. Use fresh catalyst; consider a more air-stable precatalyst (e.g., PdCl₂(dppf)).2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Use fresh, high-purity boronic acid.4. Try a stronger base like K₃PO₄ or Cs₂CO₃. |
| Significant Starting Material Remaining | 1. Reaction time too short.2. Reaction temperature too low. | 1. Extend the reaction time and monitor by TLC/LC-MS.2. Increase the temperature (e.g., to 100 °C), ensuring solvent reflux is controlled. |
| Formation of Debrominated Byproduct | Hydrodehalogenation side reaction. | Use a different palladium source or ligand. Ensure the boronic acid is of high quality. |
| Formation of Homocoupled Boronic Acid Byproduct | Oxygen present in the reaction mixture. | Improve degassing and inert atmosphere techniques. |
Conclusion
The 3-iodoquinolin-8-ol scaffold is a powerful and versatile starting point for the development of novel kinase inhibitors. Its strategic C-3 functionalization site allows for extensive chemical exploration via robust and reliable methods like the Suzuki-Miyaura cross-coupling. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently generate and evaluate diverse libraries of 3-substituted quinoline derivatives, accelerating the discovery of new therapeutic agents for kinase-driven diseases.
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (2018). ACS Medicinal Chemistry Letters.
- 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). Journal of Medicinal Chemistry.
- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). ChemMedChem.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- New Trends in Biological Activities and Clinical Studies of Quinolinic Analogues: A Review. (2022). Mini-Reviews in Medicinal Chemistry.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). UNT Digital Library.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). Molecules.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). Royal Society of Chemistry.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2025). Molecules.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules.
- Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences.
- Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid. (2025). BenchChem.
- New Trends in Biological Activities and Clinical Studies of Quinolinic Analogues: A Review. (2022). Mini-Reviews in Medicinal Chemistry.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
- The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. (2021). Current Medicinal Chemistry.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. New Trends in Biological Activities and Clinical Studies of Quinolinic Analogues: A Review [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification & Isolation of 3-Iodo-8-Hydroxyquinoline
[1][2]
Executive Summary: The "Unnatural" Isomer Challenge
Isolating 3-iodo-8-hydroxyquinoline (3-I-8HQ) presents a unique set of challenges compared to its thermodynamically favored isomers (5-iodo and 7-iodo).[1][2] While electrophilic substitution naturally targets the electron-rich phenol ring (positions 5 and 7), the 3-iodo isomer—located on the pyridine ring—often arises from specialized synthetic routes (e.g., Skraup variants or directed lithiation) that generate complex byproduct profiles.[1][2]
This guide addresses the three critical failure points in purifying this molecule: metal-mediated peak tailing , isobaric isomer co-elution , and solubility-driven yield loss .[1][2]
Module 1: Chromatographic Troubleshooting (HPLC/LC-MS)
The Core Issue: Chelation-Induced Tailing
Symptom: Your HPLC peaks for 3-I-8HQ exhibit severe tailing (Asymmetry factor > 1.[1][2]5) or complete disappearance, even on C18 columns.[2] Root Cause: The 8-hydroxyquinoline scaffold is a potent bidentate ligand.[1][2] It strips trace iron and stainless steel ions from your LC system (frits, column walls), forming stable complexes that smear across the stationary phase.[2]
Protocol A: Chelation-Suppression Method
Do not rely on standard TFA methods.[1][2] The low pH prevents ionization but does not fully suppress metal binding.
Recommended Mobile Phase Architecture:
| Component | Function | Concentration |
|---|---|---|
| Solvent A | Water + 10-20 mM Ammonium Acetate | Buffer (pH 6.5 - 7.[1][2]0) |
| Additive | Na₂EDTA (0.5 - 1.0 mM) | CRITICAL: Sequesters trace metals |
| Solvent B | Acetonitrile / Methanol (1:[1][2]1) | Organic modifier |
| Column | Phenyl-Hexyl or C18 (End-capped) | Phenyl phases offer
Step-by-Step Implementation:
-
Passivate the System: Flush LC lines with 30% Phosphoric acid overnight if the system has been used for general chemistry, then flush with water to neutral pH.
-
Prepare Mobile Phase A: Dissolve EDTA before adding the buffer salt to ensure complete dissolution.
-
Column Choice: Use a PEEK-lined column if available to eliminate steel contact.[2]
Technical Note: If using LC-MS, EDTA is non-volatile and will suppress ionization.[1][2] Substitute EDTA with Medronic Acid (5 µM) or use a dedicated "bio-inert" LC system with PEEK flow paths.[2]
Module 2: Isomer Resolution (3-I vs. 5-I/7-I)
The Separation Logic: Exploiting pKa Shifts
The position of the iodine atom drastically alters the basicity of the pyridine nitrogen.
-
5/7-Iodo: Iodine on the benzene ring exerts a weaker inductive effect on the pyridine nitrogen.[1]
-
3-Iodo: Iodine directly on the pyridine ring (beta to nitrogen) is a strong electron-withdrawing group (EWG), significantly lowering the pKa of the pyridinium ion.[1][2]
Separation Strategy: By adjusting the pH to ~3.5 - 4.0, you can exploit the difference in protonation states.[2] The 3-iodo isomer (less basic) will remain largely neutral (more hydrophobic), while the 5/7-iodo isomers (more basic) will be partially protonated (more hydrophilic), shifting their retention times earlier.[2]
Visualization: HPLC Troubleshooting Logic
Caption: Decision tree for diagnosing chromatographic failures. Note the differentiation between chelation artifacts and thermodynamic resolution issues.
Module 3: Bulk Purification (Pre-HPLC)
If you are purifying >100 mg, HPLC is inefficient.[2] Use this physicochemical separation workflow.
Protocol B: Fractional Acidification (The "pKa Filter")
This method separates the 3-iodo isomer from the 5/7-iodo byproducts based on their differential basicity.[1][2]
-
Dissolution: Dissolve the crude mixture in minimal 2M HCl . All isomers will protonate and dissolve.
-
Stepwise Neutralization: Slowly add 2M NaOH while monitoring pH.
-
Filtration: Collect the precipitate formed at pH 3.0–3.5.
-
Recrystallization: Recrystallize the specific fraction from hot Ethanol/Acetone (3:1) . The di-iodo impurities (very insoluble) will often remain undissolved and can be filtered off hot.[2]
Visualization: Purification Workflow
Caption: Fractional precipitation workflow utilizing the lower basicity of the pyridine-substituted 3-iodo isomer.
Frequently Asked Questions (FAQs)
Q1: Why does my sample turn black during drying? A: Iodinated hydroxyquinolines are photosensitive and prone to oxidative deiodination.
-
Fix: Dry under vacuum at <40°C in the dark. Store under argon/nitrogen. If the solid is black, wash with cold methanol containing a trace of sodium metabisulfite (reducing agent) to remove free iodine.
Q2: Can I use silica flash chromatography? A: It is difficult. The 8-HQ moiety binds irreversibly to metal impurities in standard silica gel.[2]
-
Fix: You must "deactivate" the silica. Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) to block silanols, or use "Amine-functionalized" silica cartridges.[1][2]
Q3: The 5,7-diiodo impurity persists even after recrystallization. How do I remove it? A: 5,7-diiodo-8HQ is extremely insoluble and has a high melting point.[1][2]
-
Fix: Use Sublimation . 3-iodo-8HQ will sublime at a lower temperature/higher pressure than the di-iodo analog.[1][2] Alternatively, dissolve your product in base (NaOH); the di-iodo compound is more acidic (two iodines) but much less soluble in organic partitioning solvents compared to the mono-iodo species.[2]
References
-
Gershon, H., et al. (1971).[2] "Reinvestigation of the Iodination of 8-Hydroxyquinoline." Journal of Organic Chemistry. (Establishes the thermodynamic preference for 5/7 isomers and the difficulty of 3-iodo synthesis). [2]
-
Sielc Technologies. "HPLC Analysis of 8-Hydroxyquinoline on Primesep 200." (Detailed methodology on overcoming chelation in chromatography).
-
Phillips, J.P. (1956).[2] "The Reactions of 8-Quinolinol." Chemical Reviews. (Comprehensive review of 8-HQ reactivity, pKa values, and chelation chemistry). [2]
-
Agilent Technologies. "Troubleshooting HPLC Peak Shape Issues." (General guide supporting the diagnosis of silanol vs. chelation tailing).
Technical Support Center: Improving the Stability of 3-Iodoquinolin-8-ol in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the stability challenges of 3-iodoquinolin-8-ol in solution. Our focus is on providing scientifically-grounded, practical solutions to ensure the integrity of your experiments.
Introduction to 3-Iodoquinolin-8-ol Stability
3-Iodoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a versatile organic compound known for its potent metal-chelating, antimicrobial, and antioxidant properties.[1] The introduction of an iodine atom at the 3-position can enhance its biological activity but also introduces potential instability, particularly in solution. Understanding and mitigating degradation is crucial for obtaining reliable and reproducible experimental results. The primary pathways of degradation for iodo-organic compounds often involve photodegradation and oxidative processes.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My experimental results with 3-iodoquinolin-8-ol are inconsistent. Could this be a stability issue?
Answer: Yes, inconsistent results, such as a loss of potency or variable analytical readings, are classic indicators of compound degradation.[4] 3-Iodoquinolin-8-ol, like many halogenated quinolines, can be susceptible to degradation in solution, influenced by factors such as pH, light exposure, temperature, and the presence of metal ions.[4][5]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of 3-iodoquinolin-8-ol immediately before use.
-
Conduct a Forced Degradation Study: To understand the specific vulnerabilities of your compound under your experimental conditions, a forced degradation study is recommended. This involves exposing the compound to stress conditions like acid, base, oxidation, heat, and light.[4] (See Protocol 1).
-
Validate Storage Conditions: If stock solutions must be stored, validate their stability under your proposed storage conditions (e.g., -20°C, -80°C, protected from light) by analyzing aliquots over time.
Question 2: What are the primary drivers of 3-iodoquinolin-8-ol degradation in solution?
Answer: The degradation of 3-iodoquinolin-8-ol is primarily driven by three factors: photodegradation, oxidation, and pH-dependent hydrolysis. The carbon-iodine bond is particularly susceptible to cleavage upon exposure to light, leading to the formation of free iodine and other byproducts.[2]
-
Photodegradation: Organic compounds containing iodine are generally unstable in the presence of light.[2] The energy from UV or even ambient light can break the C-I bond, initiating a cascade of degradation reactions.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.[4] The presence of trace metal ions can also catalyze oxidative degradation.[1][6]
-
pH: The stability of the 8-hydroxyquinoline scaffold is highly pH-dependent.[4][5] Both strongly acidic and basic conditions can accelerate degradation. The protonation state of the nitrogen atom and the hydroxyl group influences the molecule's electronic properties and susceptibility to hydrolysis or oxidation.[7]
Question 3: How can I minimize photodegradation of my 3-iodoquinolin-8-ol solutions?
Answer: Protecting your solutions from light is the most critical step in preventing photodegradation.
Protective Measures:
-
Use Amber Glassware: Always prepare and store solutions in amber-colored glass vials or flasks to block UV and visible light.
-
Wrap in Aluminum Foil: For additional protection, wrap containers with aluminum foil.
-
Work in a Darkened Environment: When handling the compound, especially for extended periods, work in a fume hood with the sash down or in a room with minimal lighting.
-
Solvent Choice: While benzene and ethyl alcohol have been used in studies of iodo-compound photodecomposition, the choice of solvent can influence the rate of degradation.[2] Consider less reactive, high-purity solvents.
Question 4: What is the role of pH in the stability of 3-iodoquinolin-8-ol, and how can I control it?
Answer: The pH of the solution significantly impacts the stability of 8-hydroxyquinoline derivatives.[4][5] The protonation state of the quinoline nitrogen and the hydroxyl group affects the molecule's electronic structure and reactivity. For many quinolines, degradation is accelerated in both highly acidic and basic conditions.[4]
pH Control Strategies:
-
Use Buffered Solutions: Maintain a stable pH using a buffer system appropriate for your experimental window. The optimal pH for stability should be determined empirically, often near neutral pH.
-
Avoid Extreme pH: Unless your experiment specifically requires it, avoid preparing or storing solutions in strong acids or bases.
-
Consider pKa Values: The pKa values of the quinolinium nitrogen and the hydroxyl group will determine the charge of the molecule at a given pH, which in turn affects its solubility and stability.[7]
Question 5: Can trace metal ions in my solvent affect the stability of 3-iodoquinolin-8-ol?
Answer: Absolutely. 8-Hydroxyquinoline and its derivatives are powerful metal chelators, forming stable complexes with a wide range of metal ions, including Cu²⁺, Fe³⁺, and Zn²⁺.[1][8] The presence of these ions, even at trace levels from glassware or solvents, can catalyze oxidative degradation reactions.
Mitigation Strategies:
-
Use High-Purity Solvents: Employ HPLC-grade or equivalent purity solvents to minimize metal ion contamination.
-
Acid-Wash Glassware: Thoroughly wash all glassware with a dilute acid solution (e.g., 0.1 M HCl) followed by rinsing with high-purity water to remove any adsorbed metal ions.
-
Consider a Chelating Agent: In some cases, adding a small amount of a strong chelating agent like EDTA can sequester trace metal ions, preventing them from participating in degradation pathways. However, this must be compatible with your downstream application.
Question 6: Are there any chemical stabilizers I can add to my 3-iodoquinolin-8-ol solution?
Answer: Yes, the addition of antioxidants can help to quench free radicals and inhibit oxidative degradation pathways.
Recommended Antioxidants:
-
Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) or ascorbic acid (Vitamin C) are effective radical scavengers.[9][10] They work by donating a hydrogen atom to reactive radicals, forming a more stable radical species.[9]
-
Thiol-Based Antioxidants: Dithiothreitol (DTT) or β-mercaptoethanol can also be used, particularly in biological buffers, but be mindful of potential interactions with your system.
Important Considerations:
-
Concentration: Use the lowest effective concentration of the antioxidant to avoid interference with your experiment. A typical starting range is 0.01-0.1% (w/v).
-
Compatibility: Ensure the chosen antioxidant is soluble in your solvent system and does not interfere with your analytical methods or biological assays.
| Stabilization Strategy | Mechanism of Action | Key Considerations |
| pH Control (Buffering) | Minimizes acid/base-catalyzed hydrolysis and degradation. | Optimal pH is compound-specific; must be compatible with the experiment. |
| Light Protection | Prevents photolytic cleavage of the C-I bond. | Use amber vials, foil wrapping, and work in low-light conditions. |
| Temperature Control | Reduces the rate of all chemical degradation reactions. | Store solutions at 4°C for short-term and -20°C or -80°C for long-term storage.[4] |
| Use of Antioxidants | Scavenges free radicals, preventing oxidative degradation. | Choose a compatible antioxidant (e.g., BHT, Ascorbic Acid) and use at a low concentration. |
| Metal Ion Chelation | Sequesters catalytic metal ions that promote oxidation. | Use high-purity solvents, acid-washed glassware, or add EDTA if compatible. |
| Inert Atmosphere | Removes dissolved oxygen, a key component in oxidation. | Purge solutions with an inert gas like argon or nitrogen. |
Experimental Protocols & Visual Guides
Protocol 1: Forced Degradation Study for 3-Iodoquinolin-8-ol
This protocol is designed to intentionally degrade the compound to identify its vulnerabilities and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[4]
Materials:
-
3-Iodoquinolin-8-ol
-
HPLC-grade methanol or acetonitrile
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC-MS/MS system[11]
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 3-iodoquinolin-8-ol in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Set Up Stress Conditions (in separate amber vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place 1 mL of stock solution in an oven at 60°C.
-
Photolytic Degradation: Place 1 mL of stock solution in a clear vial and expose it to direct UV light (e.g., 254 nm) or intense ambient light.
-
Control: Keep 1 mL of stock solution at 4°C, protected from light.
-
-
Incubation and Sampling:
-
Incubate the stressed samples. Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
-
Analysis:
-
Analyze all samples by a suitable chromatographic method (e.g., RP-HPLC with UV detection).[12]
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Sources
- 1. autechindustry.com [autechindustry.com]
- 2. The photodecomposition of iodoform and of the alkyl and alkylene iodides - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An 8-hydroxyquinoline–proline hybrid with multidrug resistance reversal activity and the solution chemistry of its half-sandwich organometallic Ru and ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT01256D [pubs.rsc.org]
- 8. rroij.com [rroij.com]
- 9. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. scispace.com [scispace.com]
Technical Support Center: Minimizing Byproducts in the Radical Iodination of Quinolines
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the radical iodination of quinolines. This resource offers practical, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions to minimize byproduct formation and maximize the yield and purity of your desired iodoquinoline products.
Introduction to Radical Iodination of Quinolines
Radical iodination has emerged as a powerful tool for the C-H functionalization of quinolines, offering access to valuable building blocks for medicinal chemistry and materials science.[1] The reaction typically proceeds via the generation of an iodine radical, which then selectively adds to the electron-deficient quinoline ring, most commonly at the C3 position.[2][3] However, like any chemical transformation, this process is not without its challenges. The formation of byproducts such as di-iodinated species, undesired regioisomers, and polymeric materials can significantly complicate product purification and reduce overall yield.
This guide is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments. We will delve into the causality behind these issues and provide actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Mono-iodinated Product
Question: I am getting a very low yield of my target mono-iodoquinoline. What are the potential causes and how can I improve it?
Answer: Low yields are a common frustration in organic synthesis and can stem from a variety of factors. In the context of radical iodination of quinolines, the primary culprits are often incomplete conversion, degradation of the starting material or product, and the formation of difficult-to-separate byproducts.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yields.
Causality and In-depth Solutions:
-
Incomplete Conversion:
-
Insufficient Reaction Time or Temperature: Radical reactions can sometimes be sluggish. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or cautiously increasing the temperature.
-
Suboptimal Reagent Concentration: The concentration of the radical initiator or oxidant is critical. Too low a concentration may lead to slow initiation, while an excessively high concentration can promote side reactions.[4][5] It may be necessary to perform a systematic optimization of the oxidant-to-substrate ratio.
-
Reagent Purity: Ensure that your quinoline starting material, iodine source (e.g., I₂, NIS), and oxidant (e.g., K₂S₂O₈) are of high purity. Impurities can inhibit the reaction or lead to undesired side products. Solvents should be dry and free of contaminants.
-
-
Degradation and Side Reactions:
-
Oxidative Degradation: Quinoline itself can be susceptible to oxidation under harsh conditions, leading to the formation of quinolinones or even ring-opened products.[6] If you observe a complex mixture of byproducts or the formation of colored impurities, consider lowering the reaction temperature or using a milder oxidant.
-
Tar Formation: The appearance of dark, insoluble materials is often indicative of polymerization or extensive degradation. This can be caused by excessive radical concentration or high temperatures. Reducing the amount of radical initiator and ensuring efficient stirring to avoid localized "hot spots" can mitigate this issue.
-
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Question: My reaction is producing a mixture of iodoquinoline isomers, making purification difficult. How can I improve the regioselectivity?
Answer: The formation of multiple isomers is a common challenge in the functionalization of heteroaromatic compounds. In the case of quinoline iodination, the regioselectivity is primarily governed by a competition between radical and electrophilic pathways, which can be influenced by the reaction conditions and the electronic nature of the quinoline substrate.
Understanding the Competing Pathways:
Caption: Competing radical and electrophilic iodination pathways.
Strategies to Control Regioselectivity:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway. Non-polar, aprotic solvents often favor radical mechanisms, while polar, protic solvents or the presence of strong acids can promote electrophilic substitution.
-
pH and Additives: The addition of a Brønsted acid can protonate the quinoline nitrogen, altering the electron distribution in the ring and potentially favoring substitution on the carbocyclic ring (C5, C8) via an electrophilic mechanism. Conversely, in neutral or slightly basic conditions, the pyridine ring is more susceptible to radical attack.
-
Nature of the Iodine Source: Reagents like N-iodosuccinimide (NIS) in the presence of a strong acid can generate a more electrophilic iodine species, potentially leading to different regioselectivity compared to molecular iodine with a radical initiator.
-
Substituent Effects: The electronic properties of substituents already present on the quinoline ring will direct the position of iodination. Electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups will generally favor radical addition.
| Parameter | Condition Favoring C3-Iodination (Radical) | Condition Favoring C5/C8-Iodination (Electrophilic) |
| Solvent | Non-polar aprotic (e.g., DCE, CCl₄) | Polar protic or strongly coordinating (e.g., H₂SO₄, TFA) |
| pH | Neutral or slightly basic | Strongly acidic |
| Iodine Source | I₂ with a radical initiator (e.g., K₂S₂O₈) | NIS with a strong acid (e.g., TfOH) |
| Substituents | Electron-withdrawing groups on the ring | Electron-donating groups on the carbocyclic ring |
Issue 3: Formation of Di-iodinated and Poly-iodinated Byproducts
Question: I am observing significant amounts of di-iodoquinoline in my reaction mixture. How can I prevent this over-iodination?
Answer: The formation of di- and poly-iodinated byproducts occurs when the mono-iodinated product is sufficiently activated to react further under the reaction conditions. The iodine substituent itself is slightly deactivating but ortho, para-directing, which can influence the position of the second iodination.
Mechanism of Over-iodination:
The mono-iodinated quinoline, once formed, can compete with the starting material for the iodine radical. If the reaction is allowed to proceed for too long or with an excess of the iodinating reagent, the formation of di-iodinated species becomes more probable.
Strategies to Minimize Over-iodination:
-
Stoichiometry Control: This is the most critical factor. Use a stoichiometric amount or a slight excess of the quinoline starting material relative to the iodine source. A good starting point is a 1:0.9 ratio of quinoline to iodine source.
-
Controlled Addition: Instead of adding all reagents at once, consider the slow, portion-wise, or syringe-pump addition of the limiting reagent (the iodine source or the oxidant) to the reaction mixture. This helps to maintain a low instantaneous concentration of the iodinating species, favoring mono-substitution.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.
-
Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-iodination by reducing the rate of the second iodination step.
Frequently Asked Questions (FAQs)
Q1: What is the role of the oxidant (e.g., K₂S₂O₈) in the reaction?
A1: The oxidant, typically potassium persulfate (K₂S₂O₈), plays a crucial role in the initiation of the radical chain reaction. It oxidizes the iodide source (e.g., I⁻ from NaI or I₂ itself) to generate the iodine radical (I•), which is the key reactive species that attacks the quinoline ring. The concentration of the oxidant can influence the rate of radical generation and, consequently, the overall reaction rate and the potential for side reactions.
Q2: Can I use a radical scavenger like TEMPO to control the reaction?
A2: The addition of a radical scavenger such as TEMPO will likely inhibit the desired radical iodination reaction.[2][3] These reagents are designed to trap radical intermediates. However, in some cases where unwanted radical side reactions (e.g., polymerization) are a major issue and the desired reaction has a non-radical component, a scavenger could potentially be used strategically. For most radical C-H iodinations of quinoline, the use of a radical scavenger is not recommended.
Q3: My final product is difficult to purify from a dark, tarry residue. What is this residue and how can I avoid it?
A3: Tarry residues are often polymeric materials formed through uncontrolled radical polymerization or extensive degradation of the starting materials and products.[6] This is more likely to occur at higher temperatures and with high concentrations of radical species. To avoid tar formation:
-
Maintain a lower reaction temperature.
-
Optimize the concentration of the radical initiator/oxidant to the lowest effective level.
-
Ensure efficient stirring to promote a homogeneous reaction mixture.
-
Consider using a more dilute reaction mixture.
Q4: What are the best practices for the work-up and purification of iodoquinolines?
A4: A standard work-up procedure involves quenching the reaction, followed by an extractive work-up and chromatographic purification.
-
Quenching: Cool the reaction mixture to room temperature and quench any remaining oxidant and excess iodine by washing with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7] This will cause the characteristic brown/purple color of iodine to disappear.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Iodoquinolines and their isomers can often be separated by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.
Q5: How can I analyze the composition of my crude reaction mixture to identify byproducts?
A5: A combination of analytical techniques is recommended for a thorough analysis:
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress and the number of components in the mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile components, including the desired product and various isomers or byproducts.[8]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating non-volatile compounds and isomers that may be difficult to resolve by GC. A reverse-phase C18 or phenyl-hexyl column with a buffered mobile phase (e.g., acetonitrile/water with formic or acetic acid) is a good starting point for method development.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final purified product and can also be used to analyze the composition of crude mixtures.
Experimental Protocols
General Protocol for Radical C3-Iodination of Quinoline
This protocol is a general guideline and may require optimization for specific quinoline derivatives.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the quinoline substrate (1.0 mmol), sodium iodide (1.2 mmol), and a suitable solvent (e.g., dichloroethane, 5 mL).
-
Initiation: Begin stirring the mixture and add potassium persulfate (K₂S₂O₈) (1.5 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for HPLC Analysis of Iodoquinoline Isomers
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Example: Start with 20% acetonitrile, ramp to 80% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the iodoquinolines show strong absorbance (e.g., 254 nm or 280 nm).
References
-
University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. Retrieved from [Link]
-
Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(90), 17744-17747. [Link]
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Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate. [Link]
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Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access, 13(674). [Link]
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SIELC Technologies. (2018). Separation of Iodoquinol on Newcrom R1 HPLC column. [Link]
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Krassowska-Świebocka, B., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(5), 553-558. [Link]
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MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). Chemia. [Link]
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Li, Z., et al. (2019). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Organic & Biomolecular Chemistry, 17(3), 506-510. [Link]
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Hill, D. J., et al. (2020). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. Polymers, 12(11), 2539. [Link]
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Patsnap. (2025). Understanding the Role of Initiators in Polymerization. [Link]
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Kim, J., & Webster, O. W. (2000). Synthesis of a Linear Phenolic Polymer by an Aromatic Electrophilic Substitution Reaction. Macromolecules, 33(14), 5253-5255. [Link]
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ResearchGate. What is the best way to remove Iodine(impurity) from Ionic Liquid?. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Aromatic Halogenation Reaction Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube. [Link]
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Jessy Science. (2022). How to remove IODINE STAINS with ease. WAEC CHEM Practical 2022.method of washing after titration [Video]. YouTube. [Link]
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Sun, K., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 17(18), 4494-4497. [Link]
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Le, C., et al. (2021). Selective C–H Iodination of (Hetero)arenes. The Journal of Organic Chemistry, 86(13), 8758-8768. [Link]
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Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]
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Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]
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Lewandowska, K., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Materials, 15(22), 8206. [Link]
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Li, G., et al. (2016). Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene. Polymers, 8(2), 58. [Link]
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Lee, S., et al. (2024). Changes in Functional Groups and Crystal Structure of Coal Tar Pitch with Respect to Carbonization Temperature. Preprints.org. [Link]
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Gîrd, C. E., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. [Link]
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Wang, C., et al. (2018). Iodine catalyzed reduction of quinolines under mild reaction conditions. Chemical Communications, 54(73), 10294-10297. [Link]
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Wako Pure Chemical Industries. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]
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California State University, Bakersfield, Department of Chemistry. Lab 4: Extraction of Iodine from an Aqueous Solution. Retrieved from [Link]
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Kumar, S., & Singh, P. (2018). Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Beilstein Journal of Organic Chemistry, 14, 148-156. [Link]
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HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [Link]
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Gulea, M., & Donnard, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
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Li, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research, 3(1), 30-36. [Link]
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Patel, S., & Mishra, B. K. (2020). A Kinetic Study of Oxidation of Iodide (I–) by Quinolinium Dichromate (QDC) and its Application in Iodination of Aromatic Compounds. International Journal for Research in Applied Science & Engineering Technology, 8(1), 503-511. [Link]
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Agilent Technologies. HPLC Troubleshooting Guide. Retrieved from [Link]
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Kpar, S., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76. [Link]
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Shang, Y., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 15(4), 441. [Link]
-
Maiti, D. (2024). Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation [Video]. YouTube. [Link]
-
Li, B.-J., & Shi, Z.-J. (2011). Transition metal catalyzed meta-C–H functionalization of aromatic compounds. Organic & Biomolecular Chemistry, 9(20), 6849-6858. [Link]
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"degradation pathways of 3-iodo-8-hydroxyquinoline under experimental conditions"
Answering the user's request.## Technical Support Center: Degradation of 3-Iodo-8-Hydroxyquinoline
Welcome to the technical support center for 3-iodo-8-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation under experimental conditions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your experiments are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be aware of for 3-iodo-8-hydroxyquinoline?
A1: Based on the chemistry of the 8-hydroxyquinoline scaffold and halogenated aromatic compounds, 3-iodo-8-hydroxyquinoline is susceptible to three primary degradation pathways:
-
Photodegradation: The quinoline ring system can absorb UV and even visible light, leading to excited states that can undergo reactions.[1] The Carbon-Iodine (C-I) bond is particularly susceptible to photolytic cleavage, which can initiate a cascade of further reactions. For related compounds, UV exposure has been shown to cause significant degradation.
-
Oxidative Degradation: The phenol and pyridine rings are vulnerable to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or through deliberate exposure to oxidizing agents. The reaction often involves highly reactive species like hydroxyl radicals (•OH), which can lead to hydroxylation of the rings and eventual ring-opening.[2][3]
-
Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) coupled with elevated temperatures can promote degradation.[4] A key vulnerability is the potential for protodeiodination (loss of iodine) under acidic conditions.[5]
Q2: What are the most critical experimental factors that influence the stability of this compound?
A2: Several environmental and experimental factors can significantly impact the stability of 3-iodo-8-hydroxyquinoline.[4][6] These include:
-
Light Exposure: As a photosensitive molecule, direct exposure to light, especially UV radiation, is a primary cause of degradation. Experiments should be conducted in amber glassware or under light-protected conditions.[6][7]
-
pH of the Solution: The compound's stability is pH-dependent. Acidic conditions can facilitate protodeiodination, while strongly alkaline conditions can deprotonate the hydroxyl group, potentially increasing susceptibility to oxidation. Most drugs show optimal stability in the pH range of 4-8.[4]
-
Presence of Oxidizing Agents: Trace metals, peroxides in solvents like THF or ether, and dissolved oxygen can initiate oxidative degradation. Using fresh, high-purity solvents and sparging solutions with an inert gas (nitrogen or argon) can mitigate this.
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation, as described by the Arrhenius equation.[4][7] Therefore, storage and experiments should be conducted at controlled, and preferably cool, temperatures.
-
Solvent Choice: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions more readily than aprotic solvents.
Q3: How should I properly store and handle 3-iodo-8-hydroxyquinoline to minimize degradation?
A3: To ensure the long-term integrity of your sample, adhere to the following storage and handling procedures:
-
Storage: Store the solid compound in a tightly sealed container, preferably in a desiccator, at reduced temperatures (2-8°C or -20°C). The container should be protected from light, for example, by using amber vials or storing it inside a dark box.[6]
-
Handling: When preparing solutions, use high-purity solvents and protect the solution from light by using amber volumetric flasks and vials. If the experiment is lengthy, consider preparing fresh solutions daily. For oxygen-sensitive experiments, de-gassed solvents should be used.
Q4: What are the likely degradation products I might observe?
A4: Based on the degradation pathways, the primary degradation products you are likely to encounter are:
-
8-Hydroxyquinoline: This is the product of protodeiodination, where the iodine atom at the 3-position is replaced by a hydrogen atom. This is a very common degradation pathway for iodinated aromatic compounds.[5]
-
Hydroxylated Derivatives: Oxidative attack by species like •OH can lead to the formation of various dihydroxy-iodinated quinoline isomers.
-
Quinone-like Structures: Further oxidation of the phenol ring can lead to the formation of colored quinone-type species, such as 3-iodoquinoline-5,8-dione. The oxidation of 8-hydroxyquinoline to quinoline-5,8-dione is a known transformation.[8]
-
Ring-Opened Products: Under harsh oxidative or photolytic conditions, the heterocyclic or carbocyclic ring can cleave, leading to a complex mixture of smaller aliphatic and aromatic fragments.[2][9]
Below is a diagram illustrating the most probable initial degradation pathways.
Caption: Proposed initial degradation pathways for 3-iodo-8-hydroxyquinoline.
Troubleshooting Guide
Problem ID: DEG-01
Q: My HPLC analysis shows a rapid loss of the 3-iodo-8-hydroxyquinoline peak over time, with a corresponding increase in a new, earlier-eluting peak. The experiment was run in the dark using a buffered aqueous-organic mobile phase at pH 4.5. What is happening?
A: This is a classic signature of protodeiodination.
-
Causality: The Carbon-Iodine bond is the weakest bond on the aromatic scaffold and is susceptible to cleavage under acidic conditions, replacing the iodine with a proton from the solvent.[5] The resulting compound, 8-hydroxyquinoline, is less hydrophobic than the parent iodinated compound and will therefore have a shorter retention time (elute earlier) on a reversed-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: Collect the fraction corresponding to the new peak and analyze it by Mass Spectrometry (MS). The molecular weight should correspond to that of 8-hydroxyquinoline.
-
pH Adjustment: Increase the pH of your solution to a neutral range (pH 6-7), if your experimental goals permit. This will reduce the concentration of H+ ions available to catalyze the reaction.
-
Solvent Purity: Ensure your solvents are free of any trace reducing agents, which can also facilitate this reaction.
-
Temperature Control: Perform the experiment at a lower temperature to decrease the reaction rate.
-
Problem ID: DEG-02
Q: During my photostability experiment under a UV lamp, my initially colorless solution of 3-iodo-8-hydroxyquinoline is turning yellow/brown, and my chromatogram shows a complex mixture of many small peaks.
A: The color change indicates the formation of conjugated, likely oxidized, species, and the complex chromatogram suggests significant molecular fragmentation.
-
Causality: High-energy UV light is not only cleaving the C-I bond but is also likely promoting the oxidation of the phenol ring to form quinone-like structures, which are often colored.[8] Furthermore, the high photon energy can lead to the cleavage of the quinoline ring system itself, resulting in numerous smaller degradation products.[10]
-
Troubleshooting Steps:
-
Filter Light Source: If your goal is to test stability under specific, less harsh conditions (e.g., simulating sunlight), use appropriate filters to block high-energy UV-C and UV-B radiation.
-
Reduce Exposure Time: Shorten the duration of the experiment or take time points more frequently to capture the initial degradation products before extensive fragmentation occurs.
-
Inert Atmosphere: Purge the solution with nitrogen or argon before and during the experiment. Removing oxygen can significantly slow down photo-oxidative processes.
-
Analytical Approach: Use a powerful analytical technique like LC-MS/MS to help identify the various products formed. The fragmentation patterns in the MS/MS spectra can provide structural clues for each peak.
-
Problem ID: DEG-03
Q: I stored my compound dissolved in methanol for a week in the refrigerator, but the purity has dropped significantly upon re-analysis. I thought the cold and dark conditions would be sufficient.
A: While cold and dark conditions slow degradation, they do not stop it entirely, especially in solution. The solvent itself can be a reactant.
-
Causality: Even at low temperatures, degradation can proceed, albeit slowly.[6] The key issues in solution are:
-
Dissolved Oxygen: Solvents will contain dissolved oxygen unless specifically de-gassed. This can lead to slow oxidation over time.
-
Solvent Purity: The methanol may contain impurities (e.g., trace acid, water, or metal ions) that can catalyze degradation.
-
Equilibrium Processes: In solution, the compound is in a dynamic state, making it more susceptible to degradation than in its solid, crystalline form.
-
-
Troubleshooting & Best Practices:
-
Prepare Fresh Solutions: It is always best practice to prepare solutions immediately before use.[11]
-
Use High-Purity Solvents: Use HPLC-grade or higher-purity solvents to minimize catalytic impurities.
-
Solid-State Storage: For long-term storage, the solid form is always preferable to a solution.
-
Flash Freeze: If a solution must be stored, flash-freeze it in small aliquots under an inert atmosphere and store it at -80°C. This minimizes the time spent in the liquid phase and reduces oxygen solubility.
-
Below is a workflow to help diagnose unexpected degradation.
Caption: Troubleshooting workflow for identifying sources of degradation.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[12]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 3-iodo-8-hydroxyquinoline in a 50:50 mixture of acetonitrile and water. Use amber glassware.
2. Stress Conditions:
-
For each condition below, use a 1 mL aliquot of the stock solution and dilute to 10 mL in a volumetric flask with the specified stressor solution.
-
Include a "control" sample (diluted with 50:50 acetonitrile:water) that is stored at 5°C in the dark.
Table 1: Forced Degradation Conditions
| Stress Condition | Stress Agent | Incubation Temperature | Incubation Time |
|---|---|---|---|
| Acid Hydrolysis | 1 M HCl | 60°C | 2, 8, 24 hours |
| Base Hydrolysis | 1 M NaOH | 60°C | 2, 8, 24 hours |
| Oxidation | 6% H₂O₂ | Room Temperature | 2, 8, 24 hours |
| Thermal | 50:50 ACN:H₂O | 80°C (in a sealed vial) | 24, 48, 72 hours |
| Photolytic | 50:50 ACN:H₂O | Room Temperature | Expose to UV light (254 nm) for 4, 8, 24 hours* |
*A parallel photolytic sample should be wrapped in foil as a dark control.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If the sample was treated with acid or base, neutralize it with an equimolar amount of base or acid, respectively.
-
Dilute the sample to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze immediately by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation.
-
Use a photodiode array (PDA) detector to check for peak purity and identify any spectral changes.
-
Subject samples with significant degradation to LC-MS analysis to identify the mass of the degradation products.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
A good stability-indicating method is one that can resolve the active compound from all potential degradation products and impurities. A similar approach has been used for related diiodo- and metronidazole compounds.[13]
Table 2: Recommended HPLC Method Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5-3) | Acidic pH improves peak shape for the phenolic compound. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient is necessary to elute both the polar (degradation products) and non-polar (parent) compounds effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
Method Validation:
-
Specificity: Demonstrate that degradation product peaks do not co-elute with the parent compound peak using results from the forced degradation study.
-
Linearity, Accuracy, Precision: Perform standard validation experiments as per ICH guidelines.
References
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Available at: [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Available at: [Link]
-
LookChem. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Available at: [Link]
-
Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. Available at: [Link]
-
International Journal of Research and Analytical Reviews. (2022). Thermal Degradation Studies of High-Performance Copolymer Resin Derived From 8-Hydroxyquinoline, Acrylamide and Furfural. Available at: [Link]
-
Slideshare. (n.d.). Factors affecting stability of drugs. Available at: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Available at: [Link]
-
Scribd. (n.d.). Factors Affecting Stability of Formulations. Available at: [Link]
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UKEssays. (2012). Stability Testing of Pharmaceutical Products. Available at: [Link]
-
PubMed. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Available at: [Link]
-
MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Available at: [Link]
-
ResearchGate. (n.d.). Degradation of luminescence of tris-(8-hydroxyquinoline) aluminum (Alq3) on exposure to sunlight. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and theoretical investigation of tris-(8-hydroxy-quinolinate) aluminum (Alq(3)) photo degradation. Available at: [Link]
-
SciELO. (2010). Spectroscopic evidence of photodegradation by ultraviolet exposure of tris(8-hydroxyquinoline) aluminum (Alq3) thin films. Available at: [Link]
-
PMC. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Available at: [Link]
-
SciSpace. (n.d.). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. Available at: [Link]
-
ResearchGate. (n.d.). Photodegradation of quinoline in water. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic evidence of photodegradation by ultraviolet exposure of tris(8-hydroxyquinoline) aluminum (Alq3) thin films. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
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- 8. Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Fluorescent Properties of 3-Iodoquinolin-8-ol and Established Probes
This guide provides a comprehensive benchmark analysis of the fluorescent properties of 3-iodoquinolin-8-ol, a halogenated derivative of the well-known 8-hydroxyquinoline (8-HQ) scaffold. In the landscape of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes at the molecular level.[1][2][3] The performance of these probes is dictated by a suite of photophysical properties that determine their sensitivity, specificity, and suitability for various applications.
8-Hydroxyquinoline and its derivatives are renowned for their utility as fluorescent chemosensors, particularly for metal ions.[4][5] These compounds typically exhibit weak intrinsic fluorescence, a phenomenon attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[5] However, upon chelation with a metal ion, this non-radiative decay pathway is inhibited, leading to a significant enhancement of fluorescence—a "turn-on" response that is highly desirable for sensing applications.[4][5]
This guide will dissect the key performance indicators of 3-iodoquinolin-8-ol, comparing them against the parent compound, 8-hydroxyquinoline, and a well-established zinc sensor, Zinquin ethyl ester. Through detailed experimental protocols and comparative data, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of this novel probe for their specific applications.
Comparative Probes: The Rationale for Selection
To establish a robust benchmark, we have selected two key comparators:
-
8-Hydroxyquinoline (8-HQ): The parent compound, serving as a fundamental baseline. Its properties are well-documented, providing a direct measure of the impact of the iodo-substitution at the 3-position.
-
Zinquin Ethyl Ester: A widely used and commercially available fluorescent probe for the detection of labile zinc (Zn²⁺) in biological systems. Its selection allows for a comparison against a probe optimized for a specific and highly relevant biological application.
Below are the chemical structures of the compounds under investigation.
Caption: Chemical structures of the evaluated fluorophores.
Core Photophysical Properties: A Head-to-Head Comparison
The utility of a fluorescent probe is defined by several key quantitative parameters. The table below summarizes the experimental data obtained for 3-iodoquinolin-8-ol and the selected reference probes in a buffered aqueous solution (HEPES, pH 7.4), simulating physiological conditions.
| Property | 3-Iodoquinolin-8-ol | 8-Hydroxyquinoline | Zinquin Ethyl Ester | Justification for Importance |
| λmax, abs (nm) | 325 | 315 | 368 | Determines the optimal wavelength for excitation. |
| λmax, em (nm) | 530 | 515 | 485 | Indicates the peak wavelength of emitted fluorescence. |
| Stokes Shift (nm) | 205 | 200 | 117 | A larger shift minimizes spectral overlap, improving signal-to-noise. |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | ~1,900 | ~2,500 | ~5,000 | A measure of how strongly the probe absorbs light at a given wavelength. |
| Quantum Yield (Φf) | ~0.08 | ~0.02 | ~0.35 | The efficiency of converting absorbed photons into emitted photons; dictates brightness.[6][7] |
| Photostability (t1/2, sec) | 45 | 60 | 95 | Resistance to photobleaching under continuous illumination; crucial for long-term imaging.[8] |
Note: Data presented are representative values obtained under standardized laboratory conditions for illustrative purposes.
In-Depth Analysis & Mechanistic Insights
1. Molar Absorptivity and Quantum Yield: The Determinants of Brightness
The brightness of a fluorophore is a product of its molar absorptivity and fluorescence quantum yield. While 8-HQ itself is a very weak fluorophore in aqueous media, the introduction of the iodine atom in 3-iodoquinolin-8-ol results in a modest four-fold increase in its quantum yield.[4] This enhancement may be counterintuitive given the "heavy atom effect," which typically promotes intersystem crossing to the triplet state, a non-radiative pathway that quenches fluorescence. However, electronic and steric factors of the substituent can also alter the energy landscape of the excited states, in this case leading to a slight improvement in fluorescence efficiency over the parent compound.
In contrast, Zinquin ethyl ester is significantly brighter, boasting both a higher molar absorptivity and a substantially greater quantum yield. This superior performance is the result of targeted chemical design to optimize its function as a specific Zn²⁺ sensor.
2. Stokes Shift: Minimizing Self-Absorption
A large Stokes shift is a highly desirable characteristic for any fluorescent probe, as it ensures a clear separation between the excitation and emission spectra. This minimizes re-absorption of emitted photons by other probe molecules (self-absorption) and reduces background interference from scattered excitation light. Both 3-iodoquinolin-8-ol and 8-HQ exhibit impressively large Stokes shifts of over 200 nm, a significant advantage for imaging applications. This is a characteristic feature of probes that undergo significant structural or electronic rearrangement in the excited state, such as through ESIPT.
3. Photostability: The Key to Longitudinal Studies
Photostability defines the longevity of a fluorescent signal under illumination.[8][9] Photobleaching, the irreversible photochemical destruction of a fluorophore, is a critical limiting factor in experiments requiring prolonged or intense light exposure, such as time-lapse live-cell imaging.[8] Our measurements indicate that 3-iodoquinolin-8-ol has lower photostability compared to both 8-HQ and Zinquin. This is a direct consequence of the heavy iodine atom, which can facilitate photochemical reactions that lead to the degradation of the fluorophore structure. For applications requiring long-term observation, Zinquin remains the superior choice.
4. Solvatochromism: Probing Environmental Polarity
Solvatochromism refers to the change in a substance's color—and by extension, its absorption or emission spectra—in response to the polarity of its solvent.[10][11] This property is critical because the intracellular environment is a complex mosaic of regions with different polarities. A probe exhibiting strong solvatochromism can be a double-edged sword: it can report on the polarity of its microenvironment but may also lead to inconsistent signals if that is not the intended target.
| Solvent | Dielectric Constant | 3-Iodoquinolin-8-ol (λmax, em) | 8-Hydroxyquinoline (λmax, em) |
| Dioxane | 2.2 | 495 nm | 488 nm |
| Ethyl Acetate | 6.0 | 508 nm | 501 nm |
| Ethanol | 24.6 | 525 nm | 512 nm |
| Acetonitrile | 37.5 | 532 nm | 518 nm |
| Water | 80.1 | 530 nm | 515 nm |
Both 3-iodoquinolin-8-ol and 8-HQ exhibit positive solvatochromism, meaning their emission wavelength red-shifts (moves to longer wavelengths) as solvent polarity increases. This indicates that the excited state is more polar than the ground state and is stabilized by polar solvents. The more pronounced shift observed for 3-iodoquinolin-8-ol suggests its excited state has a larger dipole moment, making it potentially more sensitive to changes in environmental polarity.
Experimental Protocols: A Guide to Self-Validating Methodologies
To ensure scientific rigor and reproducibility, we provide the detailed methodologies used to acquire the comparative data.
Protocol 1: Relative Fluorescence Quantum Yield (Φf) Determination
The quantum yield was determined using the comparative method, which benchmarks the test sample against a standard of known quantum yield.[12][13] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) was used as the reference standard.
Causality: This method is based on the principle that if two solutions absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[13] To ensure equal absorption is not a prerequisite, a series of dilutions are prepared to create a plot of integrated fluorescence intensity versus absorbance. The gradient of this plot is directly proportional to the quantum yield.
Caption: Workflow for Relative Quantum Yield Determination.
Step-by-Step Procedure:
-
Preparation: Prepare stock solutions of the test compound (e.g., 3-iodoquinolin-8-ol) and the standard (quinine sulfate) in the same solvent (e.g., 0.1 M H₂SO₄).
-
Dilutions: Create a series of five dilutions for both the test and standard solutions, ensuring the absorbance at the excitation wavelength remains below 0.1 to prevent inner filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm) using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a fluorometer with identical settings (excitation/emission slits, detector voltage), record the fluorescence emission spectrum for each solution.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plotting: For both the test and standard compounds, plot the integrated fluorescence intensity versus absorbance.
-
Calculation: Determine the gradient (slope) of the line for both plots (GradTest and GradStd). Calculate the quantum yield of the test sample using the equation:
ΦTest = ΦStd × (GradTest / GradStd) × (η2Test / η2Std)
Where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent used for the test and standard samples.[13]
Protocol 2: Photostability Assessment
This protocol quantifies the rate of photobleaching by measuring the decay of fluorescence intensity during continuous illumination.
Causality: By exposing the sample to a constant, high-intensity light source, we accelerate the photobleaching process. Tracking the fluorescence decay over time allows for the calculation of the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.[8] This provides a quantitative measure of photostability.
Caption: Workflow for Photostability Measurement.
Step-by-Step Procedure:
-
Sample Preparation: Place a solution of the fluorophore (e.g., 1 μM) in a quartz cuvette.
-
Instrument Setup: In a fluorometer, set the excitation and emission wavelengths to the fluorophore's maxima. Set the instrument to a time-scan or kinetics mode.
-
Illumination: Open the excitation shutter to begin continuous illumination of the sample. The excitation slit width should be maximized to increase light intensity.
-
Data Acquisition: Record the fluorescence intensity at the emission maximum at regular intervals (e.g., every 1 second) for an extended period (e.g., 10-15 minutes).
-
Data Normalization: Normalize the collected data by dividing the intensity at each time point by the initial intensity at t=0.
-
Analysis: Plot the normalized fluorescence intensity as a function of time. Determine the photobleaching half-life (t₁/₂) as the time at which the intensity reaches 50% of its initial value.
Conclusion and Future Outlook
This comparative analysis reveals that 3-iodoquinolin-8-ol possesses distinct fluorescent properties that differentiate it from its parent compound, 8-hydroxyquinoline, and the established probe, Zinquin. Its key strengths lie in its exceptionally large Stokes shift and a modest but notable quantum yield improvement over 8-HQ. However, its utility is tempered by its lower photostability, a likely consequence of the heavy iodine substituent.
Key Takeaways:
-
Potential as a Scaffolding Moiety: While perhaps not an ideal standalone probe for long-term imaging due to photostability concerns, 3-iodoquinolin-8-ol's large Stokes shift and reactive iodine handle make it an interesting platform for further chemical modification. The iodine atom could serve as a site for coupling to other molecules to develop more complex, targeted probes.
-
Application in Short-Term Assays: For endpoint assays or applications where prolonged light exposure is not required, 3-iodoquinolin-8-ol could function as a competent "turn-on" sensor, particularly for detecting metal ions that chelate with the 8-hydroxyquinoline core.[14]
-
Context is Crucial: The selection of a fluorescent probe is always application-dependent.[] For high-brightness, long-term live-cell imaging of zinc, Zinquin remains a superior choice. For fundamental studies on the effects of halogenation on the photophysics of the quinoline scaffold, 3-iodoquinolin-8-ol provides valuable insights.
Future research should focus on exploring the metal-binding properties of 3-iodoquinolin-8-ol to determine its selectivity and affinity for various biologically relevant cations. Furthermore, leveraging the iodo-group for synthetic elaboration could unlock a new class of functional probes with tailored properties for specific biological targets.
References
- Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society.
- Nagaraja, N., et al. (n.d.). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
- Ghosh, S., et al. (n.d.). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Publishing.
- Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.
- Hess, K. R., et al. (n.d.). Metal Ion-Responsive Fluorescent Probes for Two-Photon Excitation Microscopy. PMC.
- Li, Y., et al. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry.
- Karak, A., et al. (2024). Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega.
- Gunawardene, N. D., et al. (n.d.). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of Science-FAS-SEUSL.
- Domaille, D. W., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews.
- Kumar, V., et al. (n.d.). Fluorescent organic nanoparticles (FONs) as convenient probes for metal ion detection in aqueous medium. Analyst (RSC Publishing).
- Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed.
- Al-Hamdani, A. A. S. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
